1-[3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]piperidine-4-carboxamide 1-[3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]piperidine-4-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15179385
InChI: InChI=1S/C24H28N2O5/c1-12-15(4)30-21-14(3)22-19(11-18(12)21)13(2)17(24(29)31-22)5-6-20(27)26-9-7-16(8-10-26)23(25)28/h11,16H,5-10H2,1-4H3,(H2,25,28)
SMILES:
Molecular Formula: C24H28N2O5
Molecular Weight: 424.5 g/mol

1-[3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]piperidine-4-carboxamide

CAS No.:

Cat. No.: VC15179385

Molecular Formula: C24H28N2O5

Molecular Weight: 424.5 g/mol

* For research use only. Not for human or veterinary use.

1-[3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]piperidine-4-carboxamide -

Specification

Molecular Formula C24H28N2O5
Molecular Weight 424.5 g/mol
IUPAC Name 1-[3-(2,3,5,9-tetramethyl-7-oxofuro[3,2-g]chromen-6-yl)propanoyl]piperidine-4-carboxamide
Standard InChI InChI=1S/C24H28N2O5/c1-12-15(4)30-21-14(3)22-19(11-18(12)21)13(2)17(24(29)31-22)5-6-20(27)26-9-7-16(8-10-26)23(25)28/h11,16H,5-10H2,1-4H3,(H2,25,28)
Standard InChI Key IALDKGSCGBTNJA-UHFFFAOYSA-N
Canonical SMILES CC1=C(OC2=C(C3=C(C=C12)C(=C(C(=O)O3)CCC(=O)N4CCC(CC4)C(=O)N)C)C)C

Introduction

The compound 1-[3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]piperidine-4-carboxamide is a synthetic chemical entity that combines a furo[3,2-g]chromen scaffold with a piperidine-based carboxamide moiety. This structure suggests potential applications in medicinal chemistry due to the distinct bioactivity associated with its individual components.

Molecular Composition

  • IUPAC Name: 1-[3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]piperidine-4-carboxamide

  • Molecular Formula: C24_{24}H30_{30}N2_{2}O4_{4}

  • Molecular Weight: Approximately 410.51 g/mol

Structural Features

The compound integrates:

  • A furo[3,2-g]chromen core (notable for its aromaticity and potential biological activity).

  • A piperidine ring functionalized with a carboxamide group.

  • A propanoyl linker connecting the two moieties.

Synthesis Pathway

The synthesis of this compound likely involves:

  • Preparation of the furo[3,2-g]chromen precursor: Starting from methylated chromene derivatives, cyclization reactions yield the tetramethyl-furo-chromen core.

  • Functionalization of the piperidine ring: Introduction of the carboxamide group via amide bond formation.

  • Coupling reaction: The furo[3,2-g]chromen core is linked to the piperidine derivative using a propanoyl spacer through esterification or amidation.

Furo[3,2-g]chromen Core

This moiety has been associated with:

  • Antioxidant properties: Due to its aromatic structure.

  • Anti-inflammatory effects: Common among chromen derivatives.

Piperidine-Carboxamide Group

Piperidine derivatives are widely studied for:

  • CNS activity: Acting as neurotransmitter modulators.

  • Antitumor properties: Through interactions with cellular receptors.

Hypothetical Applications

Given its structural features, this compound may exhibit:

  • Anticancer activity: Likely targeting cell growth pathways.

  • Anti-inflammatory effects: Via inhibition of pro-inflammatory mediators.

  • Antioxidant potential: Scavenging free radicals.

Computational Insights

Molecular docking studies could reveal strong binding affinities to enzymes like VEGFR or kinases involved in cancer progression.

Experimental Validation

While no specific experimental data is available for this compound directly in the provided sources, analogs with similar scaffolds have demonstrated:

  • IC50_{50} values in micromolar ranges against tumor cell lines.

  • Moderate inhibition of angiogenesis-related pathways.

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